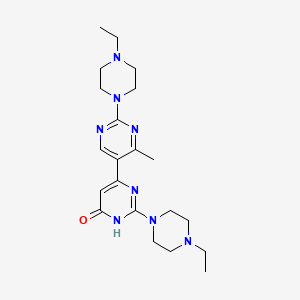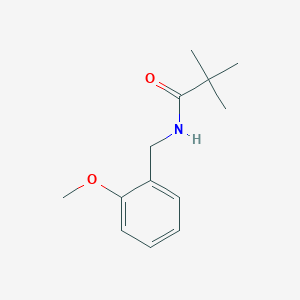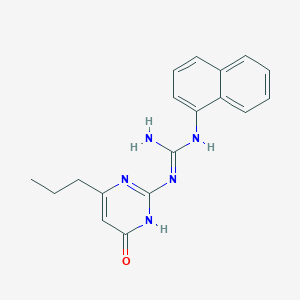
2,2'-bis(4-ethyl-1-piperazinyl)-4'-methyl-4,5'-bipyrimidin-6(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-bis(4-ethyl-1-piperazinyl)-4'-methyl-4,5'-bipyrimidin-6(1H)-one, also known as BIPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BIPM is a bipyrimidine derivative that has been synthesized and investigated for its biological and chemical properties.
作用機序
The mechanism of action of 2,2'-bis(4-ethyl-1-piperazinyl)-4'-methyl-4,5'-bipyrimidin-6(1H)-one is not fully understood. However, it has been suggested that this compound inhibits cancer cell growth by inducing apoptosis, which is a form of programmed cell death. This compound has also been shown to inhibit the activity of certain enzymes that are involved in inflammation. In catalysis, this compound acts as a ligand that coordinates with metal ions to form complexes, which can catalyze various chemical reactions.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. This compound has also been shown to inhibit the activity of certain enzymes that are involved in inflammation. In vivo studies have shown that this compound has anti-tumor activity in mice. This compound has also been shown to have low toxicity in mice, suggesting that it may have potential as a therapeutic agent.
実験室実験の利点と制限
One advantage of 2,2'-bis(4-ethyl-1-piperazinyl)-4'-methyl-4,5'-bipyrimidin-6(1H)-one is its high yield and purity in synthesis. This compound is also relatively stable and can be stored for extended periods of time. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments. This compound is also relatively expensive, which can limit its use in large-scale experiments.
将来の方向性
There are several future directions for research on 2,2'-bis(4-ethyl-1-piperazinyl)-4'-methyl-4,5'-bipyrimidin-6(1H)-one. One area of research is the development of this compound-based metal-organic frameworks for gas storage and separation. Another area of research is the development of this compound-based metal complexes for catalysis. In medicinal chemistry, future research could focus on the optimization of this compound derivatives for anti-cancer and anti-inflammatory activity. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and its potential therapeutic applications.
合成法
The synthesis of 2,2'-bis(4-ethyl-1-piperazinyl)-4'-methyl-4,5'-bipyrimidin-6(1H)-one involves the reaction of 4,4'-diamino-2,2'-bipyrimidine with 4-ethyl-1-piperazinecarboxaldehyde in the presence of acetic acid. The reaction mixture is stirred at room temperature for several hours, and the resulting product is then purified by recrystallization. The yield of the synthesis is typically high, and the purity of the product is confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
2,2'-bis(4-ethyl-1-piperazinyl)-4'-methyl-4,5'-bipyrimidin-6(1H)-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been investigated for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent. In material science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis. This compound has also been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis.
特性
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-4-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N8O/c1-4-26-6-10-28(11-7-26)20-22-15-17(16(3)23-20)18-14-19(30)25-21(24-18)29-12-8-27(5-2)9-13-29/h14-15H,4-13H2,1-3H3,(H,24,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZKUZMUEGNPDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=CC(=O)N2)C3=CN=C(N=C3C)N4CCN(CC4)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[2-(4-morpholinyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B6053538.png)
![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B6053539.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide](/img/structure/B6053547.png)
![N-(3-chloro-4-methoxyphenyl)-3-[1-(3-pyridinylmethyl)-3-piperidinyl]propanamide](/img/structure/B6053561.png)
![6-bromo-2-(5-ethyl-2-thienyl)-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6053567.png)
![2-{1-[(3-nitrophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6053580.png)


![1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B6053599.png)
![3-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B6053600.png)

![4-(2,2-difluoro-1,3-benzodioxol-5-yl)-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B6053632.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6053643.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(1H-pyrazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6053644.png)
